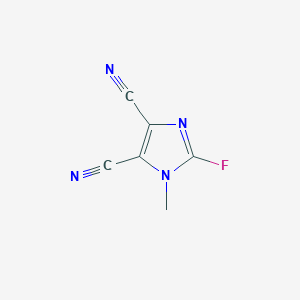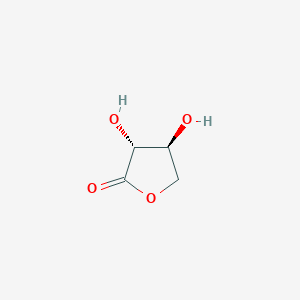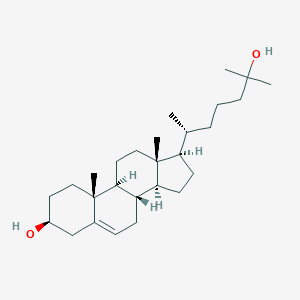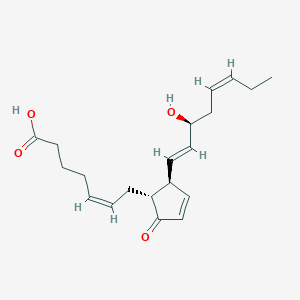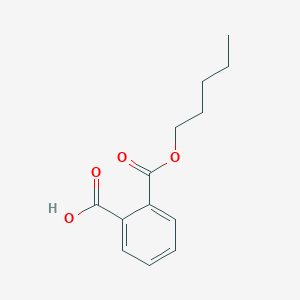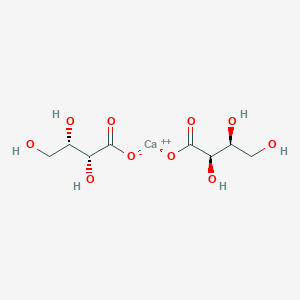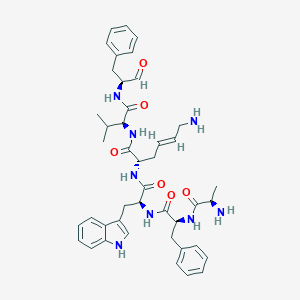
Cyclo(aptlvp)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(aptlvp) is a cyclic peptide that has been synthesized and studied for its potential applications in scientific research. This peptide is composed of five amino acids: alanine (A), proline (P), threonine (T), leucine (L), and valine (V), arranged in a specific sequence. Cyclo(aptlvp) has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
作用機序
The mechanism of action of Cyclo(aptlvp) is not fully understood, but it is believed to bind to specific protein targets and modulate their activity. The specific protein targets of Cyclo(aptlvp) are still being investigated, but it has been shown to bind to a variety of proteins involved in different biological processes.
生化学的および生理学的効果
Cyclo(aptlvp) has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase C (PLC). Additionally, Cyclo(aptlvp) has been shown to modulate the activity of ion channels, which are involved in many physiological processes such as muscle contraction and neuronal signaling.
実験室実験の利点と制限
One of the main advantages of Cyclo(aptlvp) for lab experiments is its specificity for certain protein targets, which allows for the isolation and characterization of these proteins. Additionally, Cyclo(aptlvp) can be easily synthesized using SPPS, making it readily available for research purposes. However, one of the limitations of Cyclo(aptlvp) is its potential for non-specific binding to other proteins, which can complicate experimental results.
将来の方向性
There are several future directions for the study of Cyclo(aptlvp). One potential application is its use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to identify the specific protein targets of Cyclo(aptlvp) and to elucidate its mechanism of action. Finally, the synthesis of Cyclo(aptlvp) analogs with improved binding specificity and activity could lead to the development of more effective research tools and potential therapeutic agents.
Conclusion:
In conclusion, Cyclo(aptlvp) is a cyclic peptide with various potential applications in scientific research. Its specificity for certain protein targets and ability to modulate their activity make it a promising tool for studying different biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
Cyclo(aptlvp) can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. SPPS involves attaching the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific sequence. Once the peptide is fully synthesized, it can be cleaved from the solid support and purified using various techniques such as high-performance liquid chromatography (HPLC).
科学的研究の応用
Cyclo(aptlvp) has been used in various scientific research applications, particularly in the field of biochemistry. One of the notable applications is its use as a ligand for the identification and purification of proteins. Cyclo(aptlvp) can bind to specific proteins, allowing for their isolation and characterization. Additionally, this peptide has been used to study protein-protein interactions, which are essential for many biological processes.
特性
CAS番号 |
156586-93-5 |
|---|---|
製品名 |
Cyclo(aptlvp) |
分子式 |
C43H54N8O6 |
分子量 |
778.9 g/mol |
IUPAC名 |
(E,2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]hex-4-enamide |
InChI |
InChI=1S/C43H54N8O6/c1-27(2)38(43(57)47-32(26-52)22-29-14-6-4-7-15-29)51-40(54)35(20-12-13-21-44)48-42(56)37(24-31-25-46-34-19-11-10-18-33(31)34)50-41(55)36(49-39(53)28(3)45)23-30-16-8-5-9-17-30/h4-19,25-28,32,35-38,46H,20-24,44-45H2,1-3H3,(H,47,57)(H,48,56)(H,49,53)(H,50,55)(H,51,54)/b13-12+/t28-,32+,35+,36+,37+,38+/m1/s1 |
InChIキー |
QPXCNWUMSXMCKP-KVAXFTCXSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C/C=C/CN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C=O)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC=CCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC=CCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)N |
配列 |
AFWXVF |
同義語 |
cyclo(Ala-Phe-Trp-Lys-Val-Phe) cyclo(APTLVP) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



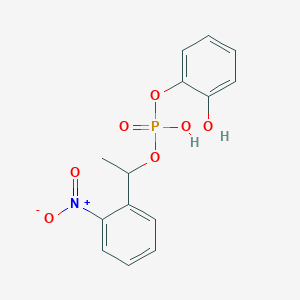
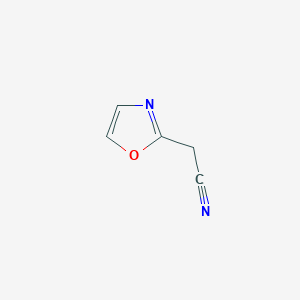
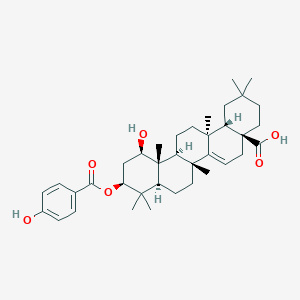
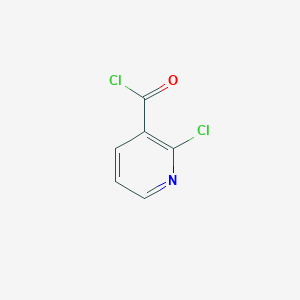
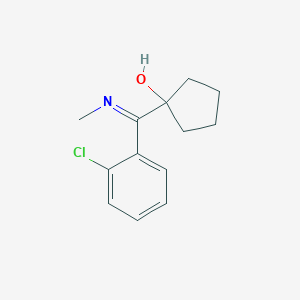
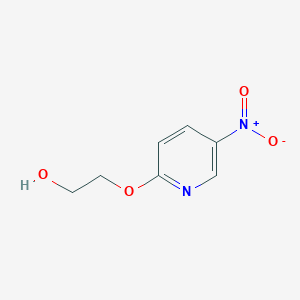
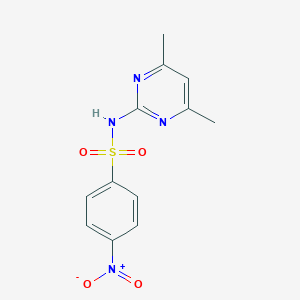
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
